3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient methodology includes a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its energetic properties.
Thiazolo[3,2-b][1,2,4]triazole: Synthesized via a one-pot catalyst-free procedure.
Uniqueness
3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N4O2S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4O2S2/c1-21-11-6-5-10(8-12(11)22-2)9-14-17-18-16-20(14)19-15(24-16)13-4-3-7-23-13/h3-8H,9H2,1-2H3 |
InChI Key |
PTTCEHVAKMDGIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CS4)OC |
Origin of Product |
United States |
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